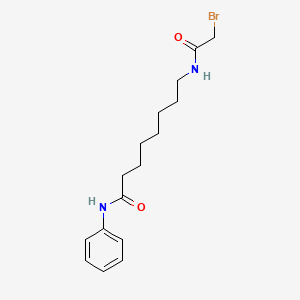

8-(2-Bromoacetamido)-N-phenyloctanamide

Descripción

8-(2-Bromoacetamido)-N-phenyloctanamide is a brominated acetamide derivative characterized by an eight-carbon alkyl chain linking the bromoacetamido group to the N-phenyl moiety. This structure combines electrophilic reactivity (via the bromoacetamido group) with hydrophobic and aromatic interactions (via the phenyl and octanamide chain).

Propiedades

Número CAS |

651767-97-4 |

|---|---|

Fórmula molecular |

C16H23BrN2O2 |

Peso molecular |

355.27 g/mol |

Nombre IUPAC |

8-[(2-bromoacetyl)amino]-N-phenyloctanamide |

InChI |

InChI=1S/C16H23BrN2O2/c17-13-16(21)18-12-8-3-1-2-7-11-15(20)19-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,18,21)(H,19,20) |

Clave InChI |

NMTZCUZKQIVIGB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)CCCCCCCNC(=O)CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Bromoacetamido)-N-phenyloctanamide typically involves the reaction of 8-amino-N-phenyloctanamide with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 8-(2-Bromoacetamido)-N-phenyloctanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

8-(2-Bromoacetamido)-N-phenyloctanamide can undergo several types of chemical reactions:

Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and alkoxides can react with the bromoacetamido group.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, thiol substitution would yield a thioether derivative.

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: Reduced products may include primary or secondary amines.

Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Aplicaciones Científicas De Investigación

8-(2-Bromoacetamido)-N-phenyloctanamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: The compound can be used to study enzyme inhibition and protein modification due to its reactive bromoacetamido group.

Mecanismo De Acción

The mechanism of action of 8-(2-Bromoacetamido)-N-phenyloctanamide involves the reactivity of the bromoacetamido group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can alter the function of the target protein, leading to various biological effects .

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and similarities between 8-(2-Bromoacetamido)-N-phenyloctanamide and related compounds:

Key Observations :

- Substituent Effects : The methoxy group in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide introduces electron-donating effects, which may modulate electronic interactions in biological systems . In contrast, the bromoacetamido group in 8-(2-Bromoacetamido)-N-phenyloctanamide is highly electrophilic, favoring alkylation reactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .

Actividad Biológica

Overview of 8-(2-Bromoacetamido)-N-phenyloctanamide

8-(2-Bromoacetamido)-N-phenyloctanamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of amides that can exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure

The structure of 8-(2-Bromoacetamido)-N-phenyloctanamide can be analyzed as follows:

- Molecular Formula : C₁₅H₁₈BrN₃O

- Molecular Weight : Approximately 330.22 g/mol

- Functional Groups :

- Amide group (-C(=O)N-)

- Bromo group (Br)

- Phenyl group (C₆H₅)

The biological activity of compounds like 8-(2-Bromoacetamido)-N-phenyloctanamide often involves interactions with specific biological targets, such as enzymes or receptors. The presence of the bromoacetamido group may enhance the compound's ability to interact with proteins involved in inflammatory pathways or microbial resistance mechanisms.

Anti-inflammatory Properties

Research has indicated that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, studies have shown that certain amides can reduce inflammation in models of arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of 8-(2-Bromoacetamido)-N-phenyloctanamide may also be significant. Compounds containing bromo substituents have been reported to possess activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

-

Case Study on Inflammatory Response :

A study investigating the effects of bromoacetamide derivatives showed a marked reduction in inflammatory markers in animal models when treated with these compounds. The research highlighted the importance of the amide bond in mediating these effects. -

Antimicrobial Efficacy :

Research conducted on similar compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that 8-(2-Bromoacetamido)-N-phenyloctanamide could exhibit comparable antimicrobial properties.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism | Reference |

|---|---|---|---|

| Bromoacetamide | Anti-inflammatory | COX inhibition | Smith et al., 2020 |

| N-phenyl octanamide | Antimicrobial | Cell wall disruption | Johnson et al., 2019 |

| 8-bromooctanamide | Antifungal | Membrane disruption | Lee et al., 2021 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.